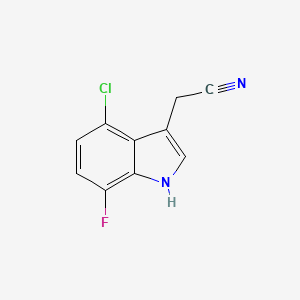
2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro and fluoro substitution on the indole ring, which can significantly influence its chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The chloro and fluoro groups can be introduced through electrophilic aromatic substitution reactions using appropriate halogenating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism of action of 2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and nucleic acids, influencing cellular processes . The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Indol-3-yl)acetonitrile: Lacks the chloro and fluoro substituents, which can result in different biological activities.
2-(4-Methyl-1H-indol-3-yl)acetonitrile: Contains a methyl group instead of chloro and fluoro, affecting its chemical properties.
2-(6-Fluoro-1H-indol-3-yl)acetic acid: Similar structure but with an acetic acid group instead of a nitrile.
Uniqueness
The presence of both chloro and fluoro substituents in 2-(4-Chloro-7-fluoro-1H-indol-3-yl)acetonitrile makes it unique compared to other indole derivatives.
Propriétés
Formule moléculaire |
C10H6ClFN2 |
|---|---|
Poids moléculaire |
208.62 g/mol |
Nom IUPAC |
2-(4-chloro-7-fluoro-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C10H6ClFN2/c11-7-1-2-8(12)10-9(7)6(3-4-13)5-14-10/h1-2,5,14H,3H2 |
Clé InChI |
DQXJULXWQIBRKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=CNC2=C1F)CC#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


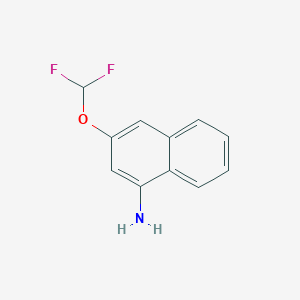
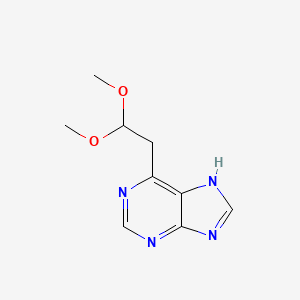

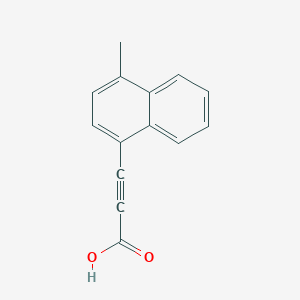
![2,4,9-Trimethylindeno[2,1-B]pyran](/img/structure/B11894618.png)
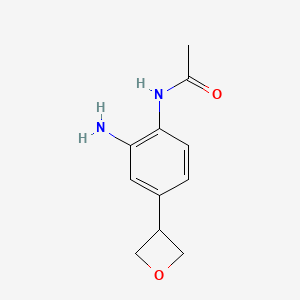
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894645.png)


![2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine](/img/structure/B11894656.png)

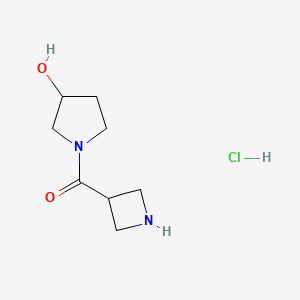
![2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)-](/img/structure/B11894670.png)

